An In-Depth Technical Guide to the Thermodynamic Properties of Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate
An In-Depth Technical Guide to the Thermodynamic Properties of Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on the Data Landscape
Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate, a notable intermediate in pharmaceutical synthesis, presents a case where a comprehensive, publicly available dataset of its thermodynamic properties is not readily found.[1][2][3] This guide, therefore, adopts a forward-looking, methodological perspective. Instead of a simple recitation of known values, this document will serve as a detailed roadmap for the experimental determination and computational prediction of these crucial parameters. By elucidating the "how" and the "why," we equip researchers with the foundational knowledge to generate and interpret the thermodynamic data essential for process development, safety assessment, and formulation design.
Core Physicochemical & Structural Information
While extensive thermodynamic data is elusive, fundamental molecular and physical characteristics have been established and are summarized below. This information provides the necessary context for the subsequent discussion of thermodynamic property determination.
| Property | Value | Source |
| CAS Number | 1799611-07-6 | [4][5][6] |
| Molecular Formula | C₁₃H₁₆O₅ | [6] |
| Molecular Weight | 252.27 g/mol | [6] |
| Physical Form | Solid | [4][5] |
| Purity (Typical) | 97-98% | [4][5][6] |
| Storage Temperature | 2-8°C | [4] |
The Critical Role of Thermodynamic Properties in Pharmaceutical Development
The thermodynamic properties of an active pharmaceutical ingredient (API) or an intermediate like Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate are not merely academic data points. They are cornerstones of process chemistry, formulation science, and regulatory compliance.
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Process Chemistry & Scale-Up: Understanding properties like melting point, boiling point, and heat capacity is critical for designing safe and efficient synthetic routes, crystallization processes, and drying operations.
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Formulation & Stability: The solid-state properties, including enthalpy of fusion, directly influence the stability, dissolution rate, and bioavailability of the final drug product.
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Safety & Hazard Analysis: Thermal stability data, obtainable through techniques like Thermogravimetric Analysis (TGA), is indispensable for identifying potential decomposition hazards during manufacturing and storage.
Experimental Determination of Thermodynamic Properties: A Methodological Blueprint
Given the absence of published data, this section outlines the primary experimental workflows for characterizing the thermodynamic properties of Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate.
Differential Scanning Calorimetry (DSC) for Phase Transitions
DSC is a powerful technique for determining the temperatures and enthalpies of phase transitions.[7] It measures the difference in heat flow between a sample and a reference as a function of temperature.
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Sample Preparation: Accurately weigh 2-5 mg of high-purity Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate into an aluminum DSC pan.
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Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
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Measurement Conditions:
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Temperature Program: Heat the sample from ambient temperature to a temperature above its expected melting point, for instance, to 250°C, at a controlled rate (e.g., 10°C/min).
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Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
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-
Data Analysis: The resulting thermogram will show an endothermic peak corresponding to melting. From this peak, the following can be determined:
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Melting Point (Tₘ): The onset or peak temperature of the melting endotherm.
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Enthalpy of Fusion (ΔHբᵤₛ): The integrated area of the melting peak.[8]
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Caption: Workflow for DSC analysis.
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile.[9]
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Sample Preparation: Place 5-10 mg of Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate into a tared TGA pan.
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Instrument Calibration: Ensure the TGA balance is properly calibrated.
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Measurement Conditions:
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Temperature Program: Heat the sample from ambient to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min).
-
Atmosphere: Conduct the experiment under both an inert atmosphere (nitrogen) and an oxidative atmosphere (air) to understand different degradation pathways.
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Data Analysis: The TGA curve plots mass percentage versus temperature. The derivative of this curve (DTG) shows the rate of mass loss. This analysis reveals:
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Decomposition Temperature: The temperature at which significant mass loss begins.
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Thermal Stability Range: The temperature range over which the compound is stable.
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Residual Mass: The amount of material remaining at the end of the experiment.
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Caption: Workflow for TGA analysis.
Computational Prediction of Thermodynamic Properties: An In Silico Approach
In the absence of experimental data, computational methods can provide valuable estimates of thermodynamic properties. These predictions are useful for preliminary assessments and for guiding experimental design.
The Rationale for Computational Chemistry
Computational chemistry employs the principles of quantum mechanics and statistical mechanics to model molecular behavior. For a molecule like Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate, these methods can predict properties based on its molecular structure. While not a replacement for experimental data, computational predictions can be highly informative.
Proposed Computational Workflow
A robust computational approach would involve the following steps:
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Structure Optimization: The 3D structure of the molecule would be optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).
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Frequency Analysis: A frequency calculation would be performed on the optimized geometry to confirm it is a true energy minimum and to obtain vibrational frequencies.
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Thermochemical Property Calculation: From the results of the frequency analysis, key thermodynamic properties can be calculated, including:
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Standard Enthalpy of Formation (ΔHբ°)
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Standard Gibbs Free Energy of Formation (ΔGբ°)
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Heat Capacity (Cₚ)
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Caption: Computational prediction workflow.
Synthesis and Its Implications on Thermodynamic Purity
While specific synthesis routes for Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate are not detailed in readily available literature, it is understood to be a pharmaceutical intermediate.[1][2][3] A plausible synthetic pathway could involve the esterification of (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoic acid with ethanol.
The presence of impurities, such as residual starting materials, by-products, or different polymorphic forms, can significantly impact measured thermodynamic properties. For instance, impurities can lead to a depression and broadening of the melting point. Therefore, the use of a highly purified and well-characterized sample is paramount for obtaining accurate thermodynamic data.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for the experimental determination and computational prediction of the thermodynamic properties of Ethyl (R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate. While direct experimental values are currently lacking in the public domain, the methodologies detailed herein provide a clear path for researchers to generate this critical data.
Future work should focus on executing these experimental protocols to establish a reliable thermodynamic database for this compound. Such data will be invaluable for optimizing its synthesis, formulation, and ensuring its safe handling, thereby accelerating its journey through the pharmaceutical development pipeline.
References
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ResearchGate. EXPERIMENTAL STUDIES OF THERMODYNAMIC PROPERTIES OF 3-(5-PHENYLPYRROL-2-YL)-PROPANOIC ACID | Request PDF. [Link]
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Cheméo. Propanoic acid, 3-(acetyloxy)-2-(hydroxymethyl)-, ethyl ester, (+)- (CAS 125476-48-4). [Link]
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Cheméo. Chemical Properties of Propanoic acid, ethyl ester (CAS 105-37-3). [Link]
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arXiv. Thermodynamic Descriptors from Molecular Dynamics as Machine Learning Features for Extrapolable Property Prediction. [Link]
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PMC. Thermodynamics-Based Model Construction for the Accurate Prediction of Molecular Properties From Partition Coefficients. [Link]
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NIST/TRC Web Thermo Tables (WTT). L-ethyl 2-hydroxypropanoate. [Link]
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PMC. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. [Link]
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ProtoQSAR. Computational methods for predicting properties. [Link]
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ResearchGate. (PDF) PREDICTION OF THERMOPHYSICAL PROPERTIES BY METHODS BASED ON SIMILARITY OF MOLECULAR STRUCTURES. [Link]
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TA Instruments. Validation of Thermogravimetric Analysis Performance Using Mass Loss Reference Materials. [Link]
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Nexus Analytics. Differential Scanning Calorimetry DSC 214 Polyma. [Link]
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MDPI. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. [Link]
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ResearchGate. (PDF) Differential scanning calorimetry as a screening technique in compatibility studies of acyclovir extended release formulations. [Link]
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